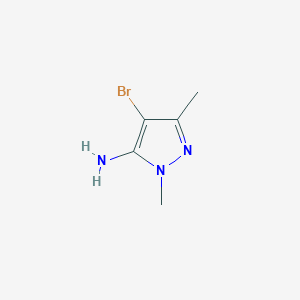

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVCZZLJWIYRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345590 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19848-99-8 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number and experimental data for this exact compound, this guide also includes comparative data on its close isomers, 4-Bromo-1-methyl-1H-pyrazol-5-amine and 4-Bromo-5-methyl-1H-pyrazol-3-amine, to provide a broader context for its potential properties and applications.

Chemical Identity and Physical Properties

While a dedicated CAS number for this compound has not been identified in major chemical databases, the compound is available from some suppliers as a hydrobromide salt, confirming its synthesis and existence. For the purpose of this guide, we will refer to the properties of the free base as predicted and compare them with the experimental data of its isomers.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 4-Bromo-1-methyl-1H-pyrazol-5-amine | 4-Bromo-5-methyl-1H-pyrazol-3-amine |

| CAS Number | Not available | 105675-85-2 | 1780-72-9 |

| Molecular Formula | C₅H₈BrN₃ | C₄H₆BrN₃ | C₄H₆BrN₃ |

| Molecular Weight | 189.04 g/mol | 176.02 g/mol | 176.01 g/mol |

| Appearance | - | White powder | - |

| Melting Point | - | - | 117-122 °C |

| Boiling Point | - | - | - |

| Solubility | - | - | - |

| Purity | - | 99% (available from some suppliers) | - |

Note: Properties for this compound are predicted. Experimental data for the isomers are sourced from supplier information.[1][2]

Synthesis and Experimental Protocols

The synthesis of substituted 5-aminopyrazoles can be achieved through various established methodologies. A common approach involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar precursor.

Proposed Synthetic Workflow for this compound

A plausible synthetic route for this compound can be extrapolated from general pyrazole synthesis methods. The following diagram illustrates a potential multi-step synthesis.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add an equimolar amount of methylhydrazine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from ethanol to yield the pyrazole intermediate.

Step 2: N-Methylation of the Pyrazole Ring

-

Dissolve the product from Step 1 in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to the solution.

-

Add methyl iodide dropwise at room temperature and stir the mixture overnight.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-methylated pyrazole.

Step 3: Bromination of the Pyrazole Ring

-

Dissolve the N-methylated pyrazole in a chlorinated solvent such as dichloromethane (DCM).

-

Add N-Bromosuccinimide (NBS) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer and purify the crude product by column chromatography to obtain this compound.

Biological Significance and Applications in Drug Discovery

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5][6][7] The presence of a bromine atom and amine and methyl groups on the pyrazole scaffold of this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

-

Anti-inflammatory: Many pyrazole-containing compounds have demonstrated potent anti-inflammatory properties.[6]

-

Anticancer: The pyrazole scaffold is present in several anticancer agents, and its derivatives have shown promising activity against various cancer cell lines.[7]

-

Antimicrobial: Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities.

Signaling Pathway Involvement (Illustrative)

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a potential mechanism of action for a drug candidate derived from this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Potential inhibition of the MAPK/ERK pathway by a pyrazole derivative.

Safety and Handling

As with any chemical compound, this compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, albeit currently under-characterized, chemical entity for the development of novel bioactive molecules. While the lack of a specific CAS number and extensive experimental data presents a challenge, the information available for its isomers and the broader class of pyrazole derivatives provides a solid foundation for its potential applications in drug discovery, particularly in the fields of oncology and inflammatory diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- 1. 3-Amino-4-bromo-2-methylpyrazole, CasNo.105675-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. Sigma-Aldrich купить, цены на сайте! [dv-expert.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key heterocyclic building block. This versatile intermediate is of significant interest in medicinal and agricultural chemistry due to the synthetic handles it possesses—a reactive bromine atom and a nucleophilic amine—which allow for extensive derivatization. Its pyrazole core is a common scaffold in molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2]

This document details a reliable synthetic protocol, presents key quantitative data, and illustrates the logical workflow for its preparation.

Synthetic Pathway Overview

The is achieved through the direct electrophilic bromination of the commercially available starting material, 1,3-dimethyl-1H-pyrazol-5-amine. The pyrazole ring is electron-rich, and the presence of two activating groups (the 5-amino and 3-methyl groups) strongly directs the electrophilic substitution to the C4 position. A common and effective method for such halogenations is the use of N-halosuccinimides.[3] Specifically, N-Bromosuccinimide (NBS) serves as a mild and regioselective brominating agent for this transformation.

The general workflow for this synthesis is outlined below.

Caption: Experimental workflow for the .

Experimental Protocol

This protocol is based on established methods for the regioselective halogenation of aminopyrazoles.[3]

Materials:

-

1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated Aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq).

-

Dissolve the starting material in anhydrous DMSO (approx. 5-10 mL per gram of starting material).

-

Cool the resulting solution to 0-5 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMSO).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Data |

| Starting Material | 1,3-dimethyl-1H-pyrazol-5-amine |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| Product | This compound |

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 190.04 g/mol |

| Reaction Metrics | |

| Expected Yield | 75-90% |

| Appearance | Off-white to light brown solid |

| Melting Point | Not reported; expected >100 °C |

| Spectroscopic Data | (Predicted) |

| ¹H NMR (400 MHz, CDCl₃) δ | ~ 3.65 (s, 3H, N-CH₃), ~ 2.15 (s, 3H, C-CH₃), ~ 3.5-4.5 (br s, 2H, NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) δ | ~ 148.5, 142.0, 108.0, 85.0, 35.5, 12.0 |

| Mass Spec (ESI+) | m/z: 190.0, 192.0 [M+H]⁺ (Isotopic pattern for Br) |

Note: Spectroscopic data are predicted based on the analysis of structurally similar compounds and general chemical shift principles. Actual values must be confirmed experimentally.

Synthetic Reaction Diagram

The chemical transformation is illustrated below.

Caption: Regioselective bromination of 1,3-dimethyl-1H-pyrazol-5-amine.

References

Technical Guide: Physical Properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole scaffold is a core component in many biologically active compounds, and understanding the physical properties of its derivatives is crucial for applications in medicinal chemistry and drug development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical factors in the design of effective therapeutic agents.

While specific experimental values for this compound are not documented, we can infer some characteristics based on its structure and provide standardized methods for their determination.

Predicted Physicochemical Properties

In the absence of experimental data for this compound, the following table summarizes the computed physical properties for the closely related compound, 4-Bromo-1,3-dimethyl-1H-pyrazole (CAS No. 5775-82-6) , as available from public chemical databases. These values can serve as an estimation for the target compound.[1]

| Property | Predicted Value | Data Source |

| Molecular Formula | C₅H₇BrN₂ | PubChem |

| Molecular Weight | 175.03 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 173.97926 Da | PubChem |

| Topological Polar Surface Area | 17.8 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 86.5 | PubChem |

Note: These properties were computationally predicted and may differ from experimental values for this compound.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for determining the melting point and solubility of a crystalline organic amine like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Principle: A small amount of the solid sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Watch glass or weighing paper

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the crystalline this compound on a clean, dry watch glass.

-

Packing the Capillary Tube: Gently press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-4 mm.[4]

-

Initial Rapid Determination (Optional): To save time, a rapid heating can be performed to determine an approximate melting point range.[4]

-

Accurate Melting Point Determination: a. Place the packed capillary tube into the heating block of the melting point apparatus.[4] b. If an approximate melting point is known, heat the block rapidly to about 15-20°C below this temperature.[5] c. Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer. d. Observe the sample through the magnifying lens. e. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4] f. Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[4]

-

Data Recording: Report the melting point as a range of these two temperatures. For a pure compound, this range should be narrow.

-

Repeatability: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. As an amine, this compound is expected to exhibit basic properties.[6][7]

Principle: The solubility of the compound is tested in a series of solvents of varying polarity and pH.

Materials:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Solvents: Deionized water, 5% aqueous HCl, 5% aqueous NaOH[6]

-

pH paper[7]

Procedure:

-

Water Solubility: a. Place approximately 25 mg of this compound into a clean test tube.[7] b. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[6] c. Observe if the solid dissolves completely. If it is soluble, test the pH of the solution with pH paper. An amine should result in a basic solution (pH > 7).[7]

-

Acid Solubility (if insoluble in water): a. To the test tube containing the undissolved sample in water, or to a fresh sample, add 1 mL of 5% aqueous HCl in small portions.[6] b. Shake the mixture vigorously. c. Observe for dissolution. Amines typically form hydrochloride salts that are soluble in water.[7] A positive test indicates the presence of a basic functional group.[6]

-

Base Solubility (for comparison and to rule out amphoteric character): a. Place approximately 25 mg of the compound into a clean test tube. b. Add 1 mL of 5% aqueous NaOH in small portions and shake vigorously. c. Observe for any change in solubility. Most simple amines will be insoluble in basic solutions.

Synthesis Workflow Visualization

As specific signaling pathways for this compound are not established, a logical diagram illustrating a general synthetic approach to N-substituted pyrazoles is presented below. This workflow is relevant for understanding the chemical context of the target molecule. The following diagram depicts a general method for the preparation of N-substituted pyrazoles from primary amines.[8][9]

Caption: General synthesis of N-substituted pyrazoles.

Conclusion

While experimental physical property data for this compound remains elusive, this guide provides a framework for its characterization. The predicted properties of a close structural analog offer a preliminary understanding, and the detailed experimental protocols for melting point and solubility determination provide a clear path for empirical analysis. The included synthesis workflow places the compound in a broader chemical context, which is valuable for researchers in the field of medicinal and synthetic chemistry. Accurate experimental determination of these properties is a necessary future step for any substantive work with this compound.

References

- 1. 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chm.uri.edu [chm.uri.edu]

- 4. southalabama.edu [southalabama.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: ¹H NMR Spectrum of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document outlines the predicted spectral data based on established principles of nuclear magnetic resonance spectroscopy and known chemical shifts of related pyrazole derivatives. It also includes a standardized experimental protocol for acquiring such a spectrum and a logical workflow for its analysis.

Predicted ¹H NMR Data

The structure of this compound contains three distinct types of protons that will give rise to separate signals in the ¹H NMR spectrum: the protons of the N-methyl group, the protons of the C-methyl group, and the protons of the amine group. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N-CH₃ | 3.6 - 3.8 | Singlet | 3H | The N-methyl group is expected to be deshielded by the pyrazole ring and the adjacent nitrogen atom. |

| C-CH₃ | 2.2 - 2.4 | Singlet | 3H | The C-methyl group is attached to the pyrazole ring and is expected to appear in the typical range for methyl groups on an aromatic heterocycle. |

| NH₂ | 4.0 - 5.5 | Broad Singlet | 2H | The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water. |

Structural and Signaling Analysis

The predicted ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals corresponding to the two methyl groups and the amine protons. The absence of any adjacent protons to the methyl groups results in singlet multiplicities for their signals.

Below is a diagram illustrating the logical relationship between the compound's structure and its expected ¹H NMR signals.

Technical Guide: 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon data from structurally similar pyrazole derivatives to provide a foundational understanding for research and development applications.

Core Chemical Data

This compound is a substituted pyrazole with the molecular formula C₅H₈BrN₃.[1] Its chemical structure is defined by a pyrazole ring with a bromine atom at the 4-position, methyl groups at the 1 and 3-positions, and an amine group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrN₃ | [1] |

| Molecular Weight | 190.04 g/mol | Calculated |

| Monoisotopic Mass | 188.99016 Da | [1] |

| IUPAC Name | This compound | |

| SMILES | CC1=NN(C(=C1Br)N)C | [1] |

| InChI Key | XZVCZZLJWIYRMT-UHFFFAOYSA-N | [1] |

Potential Biological Significance

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] Research has shown that various substituted pyrazoles possess anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[2] The presence of a bromine atom and amine groups on the pyrazole ring of this compound suggests its potential as a scaffold for the development of novel therapeutic agents.

Experimental Protocols

General Synthesis of Substituted Pyrazoles

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is used. Subsequent functionalization, such as bromination and amination, can be achieved through various established organic chemistry reactions.

A plausible synthetic approach for this compound could involve the following conceptual steps, as illustrated in the workflow diagram below.

Caption: Conceptual synthetic workflow for this compound.

Example Protocol: Synthesis of a Brominated Pyrazole Derivative

The following protocol for the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is adapted from the literature and illustrates a typical bromination and subsequent modification of a pyrazole ring.[5]

Materials:

-

4-bromo-1-phenyl-1H-pyrazol-3-ol

-

Dry Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Ethyl acetate

-

Brine

Procedure:

-

A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere.

-

Sodium hydride (16.0 mmol) is added portionwise, and the mixture is stirred for 15 minutes.

-

Methyl iodide (19.2 mmol) is added dropwise at 0 °C.

-

The mixture is warmed to room temperature and then stirred at 60 °C for 1 hour (monitored by TLC).

-

Water (10 mL) is added, and the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

Characterization Methods

The characterization of the final product would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule, including the positions of the methyl groups and the bromine atom on the pyrazole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the N-H stretch of the amine group.

-

Melting Point Analysis: To determine the purity of the compound.

Signaling Pathways and Biological Activity

While no specific signaling pathways involving this compound have been documented, the broader class of pyrazole derivatives has been shown to interact with various biological targets. For instance, some pyrazole-containing compounds are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways. The diagram below illustrates a generalized representation of a drug-target interaction leading to a biological response.

Caption: Generalized drug-target interaction model for a pyrazole derivative.

References

Navigating the Solubility Landscape of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Pyrazole Solubility

Pyrazole derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical properties to optimize biological activity.[2] However, a common characteristic of many pyrazole-based compounds is their limited solubility in aqueous media. This poor solubility can significantly impede in vitro assay reliability, hinder in vivo bioavailability, and complicate formulation development.[3]

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, with its substituted pyrazole core, is anticipated to exhibit low aqueous solubility due to the presence of the hydrophobic bromine and methyl groups. The amine functional group may offer some potential for salt formation to improve solubility.[4] Understanding and quantifying the solubility of this compound is a critical first step in its journey as a potential therapeutic agent.

Predicted Solubility Profile

Based on the general characteristics of pyrazole derivatives and the structural features of this compound, a qualitative prediction of its solubility in common solvents can be made. The presence of a hydrobromide salt form of this compound suggests that its solubility is pH-dependent and can be enhanced in acidic conditions.[4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (neutral pH) | Low | The hydrophobic bromo and dimethyl substitutions likely dominate, leading to poor interaction with polar water molecules. |

| Acidic Buffer (e.g., pH 2) | Moderate to High | The amine group will be protonated, forming a more soluble salt. |

| Basic Buffer (e.g., pH 9) | Low | The amine group will be in its free base form, which is less polar. |

| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Moderate | A polar protic solvent that can engage in hydrogen bonding, but the overall hydrophobicity of the molecule may limit high solubility. |

| Polyethylene Glycol 400 (PEG400) | Moderate to High | A common co-solvent used in formulations to enhance the solubility of poorly soluble compounds. |

| Tween-80 (0.1% in water) | Low (as a single agent) | A surfactant that can increase solubility above the critical micelle concentration, but may have limited effect at low concentrations. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized and rigorous experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is recommended for its accuracy and reproducibility.

Materials

-

This compound (solid, high purity)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Polyethylene glycol 400 (PEG400)

-

Tween-80

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure: Shake-Flask Method

-

Preparation of Solvent Systems: Prepare the desired aqueous and organic solvent systems. For pH-dependent solubility, adjust the pH of aqueous buffers accordingly.

-

Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

-

Sample Dilution: Dilute the filtered sample with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the analytical standard curve.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Data Analysis: Calculate the solubility of the compound in the original solvent by correcting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Formulation Strategies for Enhanced Bioavailability

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to improve its dissolution and subsequent bioavailability for in vivo studies.

-

Co-solvents: Utilizing a mixture of solvents, such as DMSO, PEG400, and water, can significantly increase the solubility of hydrophobic compounds.

-

Surfactants: The addition of non-ionic surfactants like Tween-80 or Cremophor EL can aid in the formation of micelles, which can encapsulate the drug and increase its apparent solubility.

-

Salt Formation: As previously mentioned, forming a salt, such as the commercially available hydrobromide, is a common and effective strategy to enhance the aqueous solubility of ionizable compounds.[4]

-

Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

-

Particle Size Reduction: Techniques such as micronization or nano-milling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

The logical progression for developing a formulation for preclinical studies is depicted in the following diagram.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, a thorough understanding of the physicochemical properties of the pyrazole class of molecules allows for informed predictions and the design of a robust experimental plan. The protocols and workflows outlined in this guide provide a clear path for researchers to accurately determine the solubility of this compound and to develop suitable formulations for further preclinical and clinical investigation. The successful characterization and formulation of this and other promising pyrazole derivatives will be crucial in unlocking their full therapeutic potential.

References

The Multifaceted Biological Activities of Substituted Dimethyl-Pyrazol-Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethyl-pyrazol-amine scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their diverse pharmacological effects, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is curated from recent scientific literature to support researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of various substituted dimethyl-pyrazol-amine derivatives, providing a comparative analysis of their potency.

Anticancer Activity

Substituted dimethyl-pyrazol-amines have shown significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Substituted Dimethyl-Pyrazol-Amine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 4f | MCF-7 | 4.53 ± 0.30 | EGFR/PI3K/AKT/mTOR signaling | [1] |

| HCT-116 | 0.50 ± 0.080 | EGFR/PI3K/AKT/mTOR signaling | [1] | |

| HepG2 | 3.01 ± 0.49 | EGFR/PI3K/AKT/mTOR signaling | [1] | |

| 5c | MCF-7 | 2.29 ± 0.92 | EGFR/PI3K/AKT/mTOR signaling | [1] |

| 5d | HCT-116 | 3.66 ± 0.96 | EGFR/PI3K/AKT/mTOR signaling | [1] |

| HepG2 | 5.42 ± 0.82 | EGFR/PI3K/AKT/mTOR signaling | [1] | |

| 7 | PC-3 | 17.50 | Topoisomerase II inhibition | [2] |

| NCI-H460 | 15.42 | Topoisomerase II inhibition | [2] | |

| Hela | 14.62 | Topoisomerase II inhibition | [2] | |

| 5 (pyrazole-diamine) | HepG2 | 13.14 | CDK2 Inhibition | [3] |

| MCF-7 | 8.03 | CDK2 Inhibition | [3] | |

| 6 (pyrazole-diamine) | - | 0.46 (CDK2 IC50) | CDK2 Inhibition | [3] |

| 11 (pyrazole-diamine) | - | 0.45 (CDK2 IC50) | CDK2 Inhibition | [3] |

Antimicrobial Activity

The antimicrobial potential of substituted dimethyl-pyrazol-amines has been demonstrated against a range of bacterial and fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Dimethyl-Pyrazol-Amine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7b | Gram-positive & Gram-negative bacteria | 0.22 - 0.25 | [4] |

| 10 | Gram-negative bacteria | 0.43 - 0.98 | [4] |

| Gram-positive bacteria | 0.95 - 0.98 | [4] | |

| 13 | Gram-negative bacteria | 0.43 - 0.98 | [4] |

| Gram-positive bacteria | 0.95 - 0.98 | [4] | |

| 3 | E. coli | 0.25 | [5] |

| 4 | S. epidermidis | 0.25 | [5] |

| 2 | A. niger | 1 | [5] |

Anti-inflammatory Activity

Several dimethyl-pyrazole derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.

Table 3: Anti-inflammatory Activity of Substituted Dimethyl-Pyrazol-Amine Derivatives

| Compound ID | Assay | Activity | Reference |

| 3a | Carrageenan-induced rat paw edema | 86.47% inhibition | |

| 3b | Carrageenan-induced rat paw edema | 70.73% inhibition | |

| 3c | Carrageenan-induced rat paw edema | >70% inhibition | |

| 6b | Carrageenan-induced rat paw edema | 73.26% inhibition | |

| 6d | Carrageenan-induced rat paw edema | 76.92% inhibition | |

| 6e | Carrageenan-induced rat paw edema | 74.35% inhibition |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of Substituted Dimethyl-Pyrazol-Amines

A general and efficient one-pot synthesis for 1,3,5-trisubstituted pyrazoles involves the condensation of a β-diketone with a substituted hydrazine.

General Procedure:

-

To a solution of 3,5-dimethyl-1H-pyrazole (1 mmol) in an appropriate solvent (e.g., ethanol, methanol), add the desired substituted hydrazine (1.1 mmol).

-

Add a catalytic amount of a suitable acid or base if required by the specific reaction.

-

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The specific reagents, solvents, and reaction conditions will vary depending on the desired substitution pattern.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[4][5]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle only.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Substituted dimethyl-pyrazol-amines exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.

EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition

Several dimethyl-pyrazol-amine derivatives have been shown to inhibit the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]

EGFR/PI3K/AKT/mTOR signaling pathway inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Inhibition of CDK2 by substituted dimethyl-pyrazol-amines can lead to cell cycle arrest and is a promising strategy for cancer therapy.[3]

CDK2 inhibition leading to cell cycle arrest.

Dual DNA Gyrase and DHFR Inhibition in Bacteria

Some dimethyl-pyrazol-amine derivatives exhibit antimicrobial activity by simultaneously inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival.[4]

Dual inhibition of DNA Gyrase and DHFR.

This guide serves as a foundational resource for understanding the biological activities of substituted dimethyl-pyrazol-amines. The provided data, protocols, and pathway diagrams are intended to aid in the design of new experiments and the development of novel therapeutic agents based on this versatile chemical scaffold.

References

Reactivity of the C4 Position on a Pyrazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[1] The strategic functionalization of the pyrazole ring is a critical endeavor in the discovery of novel therapeutic agents, enabling the fine-tuning of their pharmacological profiles. Among the various positions on the pyrazole ring, the C4 position holds a place of particular interest due to its unique electronic properties. This technical guide provides a comprehensive overview of the reactivity of the C4 position on the pyrazole ring, detailing key synthetic methodologies for its functionalization, complete with experimental protocols and comparative data.

The pyrazole ring is an electron-rich aromatic system. The presence of two adjacent nitrogen atoms significantly influences the electron density distribution across the ring. The C4 position is the most electron-rich, making it the most susceptible to electrophilic attack in neutral or alkaline media. Conversely, the C3 and C5 positions are comparatively electron-poor. This inherent electronic characteristic is the primary driver for the regioselective functionalization of the C4 position.

Strategies for C4 Functionalization

The modification of the C4 position of the pyrazole ring can be broadly categorized into three main strategies:

-

Electrophilic Substitution: This is the most fundamental and widely employed approach, leveraging the high electron density at the C4 position. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

-

Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H functionalization, particularly with palladium catalysis, allows for the direct introduction of aryl, allyl, and benzyl groups with high regioselectivity.

-

Functionalization of Pre-functionalized Pyrazoles: This strategy involves the initial introduction of a functional group at the C4 position, which then serves as a handle for further transformations, such as cross-coupling reactions.

Below is a diagram illustrating the primary pathways for the functionalization of the C4 position on a pyrazole ring.

Caption: Overview of major synthetic routes for pyrazole C4 functionalization.

Detailed Methodologies and Data

This section provides detailed experimental protocols for key C4 functionalization reactions, accompanied by tables summarizing reaction conditions and yields for easy comparison.

Electrophilic Substitution

The introduction of a nitro group at the C4 position is a common transformation. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 4-Nitropyrazole [2]

-

Preparation of Nitrosulfuric Acid: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of fuming nitrosulfuric acid (a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid).

-

Reaction: To the cooled nitrosulfuric acid, add pyrazole portion-wise while maintaining the temperature below 10°C. After the addition is complete, raise the temperature to 50°C and stir the reaction mixture for 1.5 hours.

-

Work-up: Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.

-

Purification: Filter the solid, wash it with ice water, and dry it under vacuum. Recrystallization from a mixture of ethyl ether and hexane affords pure 4-nitropyrazole.

| Substrate | Nitrating Agent | Conditions | Yield (%) | Reference |

| Pyrazole | HNO₃/H₂SO₄ | 90°C, 6 h | 56 | [2] |

| Pyrazole | Fuming HNO₃/Fuming H₂SO₄ | 50°C, 1.5 h | 85 | [2] |

| 1-Methylpyrazole | HNO₃/TFAA | 0°C to RT, 12 h | High | [3] |

Sulfonation of pyrazoles at the C4 position is typically achieved using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [2]

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.

-

Addition of Reagents: Slowly add this solution to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0°C.

-

Reaction: Raise the temperature to 60°C and continue stirring for 10 hours. Then, add thionyl chloride (40.8 g, 343.2 mmol) at 60°C over 20 minutes and stir for an additional 2 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up to isolate the product.

| Substrate | Sulfonating Agent | Solvent | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid/SOCl₂ | Chloroform | 90 | [2] |

| 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid/SOCl₂ | Chloroform | Not specified | [2] |

The Friedel-Crafts acylation of pyrazoles at the C4 position introduces an acyl group, a valuable synthon for further derivatization. The choice of Lewis acid is crucial, with milder catalysts often preferred over aluminum chloride to avoid complexation with the pyrazole nitrogens.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of 1-Substituted Pyrazoles [4]

-

Reaction Setup: To a solution of the 1-substituted pyrazole in a suitable solvent (e.g., dichloroethane), add the acylating agent (e.g., an acid anhydride or acyl chloride).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., SnCl₄, TiCl₄, or concentrated H₂SO₄).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with water or a basic solution, and extract the product with an organic solvent.

-

Purification: Purify the product by column chromatography or recrystallization.

| Pyrazole Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |

| 1-Methylpyrazole | Acetic Anhydride | H₂SO₄ | 86 | [4] |

| 1-Phenylpyrazole | Acetic Anhydride | H₂SO₄ | 82 | [4] |

| 1-Benzylpyrazole | Acetic Anhydride | H₂SO₄ | 75 | [4] |

| 1-Methylpyrazole | Propionic Anhydride | H₂SO₄ | 81 | [4] |

| 1-Methylpyrazole | Trifluoroacetic Anhydride | H₂SO₄ | 41 | [4] |

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group at the C4 position of N-substituted pyrazoles using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde [5]

-

Vilsmeier Reagent Preparation: In a flask, prepare the Vilsmeier reagent by adding POCl₃ to an excess of DMF at 0°C.

-

Reaction: Add 5-chloro-1-methyl-3-propyl-1H-pyrazole to the Vilsmeier reagent.

-

Heating: Heat the reaction mixture at 120°C for 2 hours.

-

Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., potassium carbonate).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

| Pyrazole Substrate (R, R') | Time (h) | Yield (%) | Reference |

| Pr, Me | 2 | 67 | [5] |

| Pr, Et | 2.5 | 65 | [5] |

| Pr, 2-hydroxyethyl | 2 | 58 | [5] |

| Et, Me | 1.5 | 71 | [5] |

| Me, Me | 1 | 75 | [5] |

| Ph, Pr | 4 | 52 | [5] |

| Ph, Me | 4 | 56 | [5] |

| 4-Me-C₆H₄, Me | 5 | 48 | [5] |

| 4-Cl-C₆H₄, Me | 5 | 45 | [5] |

| 4-Br-C₆H₄, Me | 5 | 41 | [5] |

| 2,4-di-Cl-C₆H₃, Me | 6 | 38 | [5] |

| 4-NO₂-C₆H₄, Me | 12 | 0 | [5] |

Signaling Pathways of C4-Substituted Pyrazole Drugs

The C4 position of the pyrazole ring is often a key site for substitution in the development of bioactive molecules. The following diagrams illustrate the signaling pathways modulated by prominent drugs featuring a C4-substituted pyrazole core.

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.

Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are inflammatory mediators.

Caption: Celecoxib selectively inhibits COX-2, reducing prostaglandin synthesis.

Rimonabant is an inverse agonist for the cannabinoid receptor type 1 (CB1), which was developed as an anorectic anti-obesity drug. It blocks the orexigenic (appetite-stimulating) effects of endocannabinoids.

References

Tautomerism in Substituted Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and factors governing tautomerism in substituted pyrazole derivatives, a critical consideration in drug design and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric behavior is paramount for predicting molecular properties, reactivity, and biological activity.[1][2] This document summarizes quantitative data, details experimental protocols for tautomer analysis, and visualizes the key relationships influencing tautomeric equilibria.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] N-unsubstituted pyrazoles can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, results in an equilibrium between the 1H- and 2H-tautomers, which are often designated as the 3-substituted and 5-substituted forms, respectively, depending on the substituent pattern.[3] The position of this equilibrium is a subtle interplay of electronic and steric effects of the substituents, the nature of the solvent, temperature, and pH.

The tautomeric form of a pyrazole derivative can significantly impact its physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity. These properties, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profile. Therefore, a thorough understanding and characterization of the predominant tautomeric form are essential for rational drug design.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium in substituted pyrazoles is governed by a variety of factors that can either stabilize or destabilize one tautomer over the other.

Substituent Effects

The electronic nature of substituents on the pyrazole ring is a primary determinant of the tautomeric preference.

-

Electron-donating groups (EDGs) , such as -NH2, -OH, and -CH3, when located at the C3 position, tend to favor the C3-tautomer (1H-tautomer).[4] This is attributed to the ability of these groups to donate electron density to the ring, stabilizing the adjacent pyrrole-like nitrogen.

-

Electron-withdrawing groups (EWGs) , such as -NO2, -CHO, and -COOH, at the C5 position generally stabilize the C5-tautomer (2H-tautomer).[4] These groups withdraw electron density, making the adjacent pyridine-like nitrogen more favorable for protonation.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a significant role in shifting the tautomeric equilibrium.

-

Polar protic solvents , such as water and alcohols, can stabilize both tautomers through hydrogen bonding. Their effect on the equilibrium is often complex and depends on the specific solute-solvent interactions. Water molecules have been shown to lower the energetic barriers between tautomers by forming hydrogen-bonded bridges.[3]

-

Polar aprotic solvents , like DMSO and DMF, can also influence the equilibrium by interacting with the different tautomers through dipole-dipole interactions. In some cases, tautomeric interconversion rates can be decreased in dipolar aprotic solvents.[3]

-

Nonpolar solvents generally have a smaller effect on the tautomeric equilibrium compared to polar solvents. In these environments, intramolecular hydrogen bonding and self-association of pyrazole molecules can become more significant.[5]

pH Effects

The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for pyrazoles with ionizable substituents. Protonation or deprotonation of the pyrazole ring or its substituents can dramatically shift the equilibrium to favor one tautomer. For instance, acidification of the medium with trifluoroacetic acid (TFA) can lead to fast proton exchange, resulting in narrow signals in NMR spectra, although this may not allow for the determination of the tautomeric ratio of the neutral species.[3] The pKa of the pyrazole can also be significantly perturbed upon binding to biological targets, such as enzymes.[6]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers. The following tables summarize representative quantitative data for the tautomerism of various substituted pyrazoles from the literature.

Table 1: Tautomer Ratios of Substituted Pyrazoles Determined by NMR Spectroscopy

| Compound | Substituent(s) | Solvent | Temperature (°C) | Tautomer Ratio (1H : 2H) | Reference |

| 3(5)-Methylpyrazole | 3(5)-CH3 | HMPT | -20 | 1 : 1 | [5] |

| 3(5)-Phenylpyrazole | 3(5)-C6H5 | THF-d8 | -80 | 3-Phenyl favored | [5] |

| 5(3)-Methyl-3(5)-phenylpyrazole | 3(5)-C6H5, 5(3)-CH3 | THF-d8 | -80 | Mixture of tautomers | [5] |

| 3(5)-[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-5(3)-methyl-1H-pyrazole | 3(5)-Styryl, 5(3)-CH3 | Solid State | - | Unique tautomer | [7] |

| 3(5)-[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-4,5(3)-dimethyl-1H-pyrazole | 3(5)-Styryl, 4,5(3)-(CH3)2 | Solid State | - | 2 : 1 mixture | [7] |

Table 2: Calculated Energy Differences between Pyrazole Tautomers

| Compound | Substituent(s) | Method | ΔE (kcal/mol) (1H - 2H) | Favored Tautomer | Reference |

| Pyrazole | - | MP2/6-311++G | 0.0 | Equal | [4] |

| 3(5)-Aminopyrazole | 3(5)-NH2 | DFT(B3LYP)/6-311++G(d,p) | -2.56 | 3-Amino (1H) | [8] |

| 3(5)-Nitropyrazole | 3(5)-NO2 | MP2/6-311++G | - | 5-Nitro (2H) | [4] |

| 3(5)-Fluoropyrazole | 3(5)-F | MP2/6-311++G | - | 3-Fluoro (1H) | [8] |

| 3(5)-Formylpyrazole | 3(5)-CHO | MP2/6-311++G | - | 5-Formyl (2H) | [4] |

Experimental Protocols for Tautomer Analysis

A variety of experimental techniques are employed to study and quantify pyrazole tautomerism. NMR spectroscopy is one of the most powerful tools in this regard.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the tautomeric ratio of a substituted pyrazole in solution.

Principle: In cases of slow proton exchange on the NMR timescale, distinct signals for each tautomer can be observed. The ratio of the integrals of these signals directly corresponds to the tautomeric ratio. For fast exchange, a single, averaged signal is observed. Lowering the temperature can often slow down the exchange rate sufficiently to resolve the individual tautomer signals.[5] 1H, 13C, and 15N NMR are all valuable techniques. 13C and 15N NMR are particularly useful as the chemical shifts of the ring carbons and nitrogens are highly sensitive to the tautomeric form.[9][10]

Methodology:

-

Sample Preparation: Dissolve a known quantity of the substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, THF-d8) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Initial Spectrum Acquisition: Acquire a 1H NMR spectrum at room temperature. Observe the line widths of the pyrazole ring proton signals. Broad signals may indicate intermediate exchange.

-

Low-Temperature NMR: If the exchange is fast or intermediate at room temperature, perform a variable temperature (VT) NMR experiment. Gradually lower the temperature of the NMR probe until the signals for the individual tautomers are resolved.

-

13C and 15N NMR: Acquire 13C and/or 15N NMR spectra at a temperature where the tautomer signals are resolved. The chemical shifts of C3/C5 and N1/N2 are particularly informative.[3][10]

-

Data Analysis: Integrate the signals corresponding to each tautomer in the resolved spectra. The ratio of the integrals provides the tautomeric ratio. For 13C NMR, comparison of the chemical shifts with those of "fixed" N-methylated derivatives can aid in the assignment of the tautomers.[10]

X-ray Crystallography

Objective: To determine the tautomeric form of a substituted pyrazole in the solid state.

Principle: X-ray diffraction analysis of a single crystal provides the precise three-dimensional structure of the molecule, unambiguously identifying the position of the N-H proton and thus the tautomeric form present in the crystal lattice.[5][11]

Methodology:

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often the most challenging step.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions, including the hydrogen atoms.

It is important to note that the tautomeric form observed in the solid state may not be the predominant form in solution.[12]

Computational Chemistry

Objective: To predict the relative stabilities of pyrazole tautomers and the energy barrier for their interconversion.

Principle: Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to calculate the energies of the different tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form.[4][8]

Methodology:

-

Structure Generation: Build the 3D structures of the possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[3][8]

-

Energy Calculation: Calculate the single-point energies of the optimized structures. The difference in energy (ΔE) indicates the relative stability.

-

Solvent Modeling: To better reflect solution-phase behavior, implicit or explicit solvent models can be incorporated into the calculations.

Conclusion

The tautomerism of substituted pyrazoles is a multifaceted phenomenon with significant implications for their application in medicinal chemistry and materials science. A comprehensive understanding of the interplay between substituent effects, solvent, and pH is crucial for predicting and controlling the tautomeric behavior of these important heterocyclic compounds. The combined application of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with computational modeling, provides a powerful approach to characterizing the tautomeric landscape of substituted pyrazoles, thereby enabling the rational design of molecules with desired properties.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 4-Bromo-pyrazol-5-amine Derivatives for Researchers and Drug Development Professionals

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents. Specifically, bromo-substituted pyrazole amines are versatile building blocks, enabling a wide array of chemical modifications to develop novel therapeutic candidates. This guide focuses on providing technical information regarding the commercial availability, properties, and applications of key bromo-pyrazol-amine derivatives.

Commercial Supplier and Product Specifications

The following table summarizes the availability and specifications for 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) from various commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Alfa Chemistry | 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 | C₄H₆BrN₃ | 176.01 | - | Also listed under synonym 5-Amino-4-bromo-3-methyl-1H-pyrazole.[1] |

| ChemicalBook | 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 | C₄H₆BrN₃ | 176.01 | - | Lists multiple suppliers such as TCI, Bide Pharmatech, and HBCChem, Inc.[2] |

| Santa Cruz Biotechnology | 4-Bromo-3-methyl-1H-pyrazol-5-amine | - | C₄H₆BrN₃ | 176.01 | - | For research use only.[3] |

| ChemScene | 5-Bromo-4-methyl-1H-pyrazol-3-amine | 2514952-93-1 | C₄H₆BrN₃ | 176.01 | ≥98% | An isomer of the primary compound of interest.[4] |

Note: Product specifications such as purity may vary by supplier and batch. It is recommended to consult the supplier's certificate of analysis for lot-specific data.

Physicochemical Properties and Safety Information

This table outlines the key properties and safety data for 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) .

| Property | Value | Source |

| IUPAC Name | 4-bromo-5-methyl-1H-pyrazol-3-amine | [1] |

| Synonyms | 4-Bromo-3-methyl-1H-pyrazol-5-amine, 5-Amino-4-bromo-3-methyl-1H-pyrazole | [1] |

| CAS Number | 1780-72-9 | [1][2] |

| Molecular Formula | C₄H₆BrN₃ | [1] |

| Molecular Weight | 176.01 g/mol | [1] |

| Melting Point | 117 - 122 °C | [1] |

| Physical Form | Solid | [5] |

Safety and handling information for related brominated pyrazoles indicates that these compounds may cause skin, eye, and respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed.

Applications in Research and Drug Development

Bromo-substituted aminopyrazoles are highly valued intermediates in the synthesis of complex organic molecules for pharmaceutical and agricultural applications.[6]

-

Pharmaceutical Development : These compounds are crucial starting materials for synthesizing a variety of bioactive molecules, including potential anti-inflammatory and analgesic medications. The pyrazole nucleus is a well-established pharmacophore found in many approved drugs.[6]

-

Agrochemical Chemistry : They are utilized in the formulation of next-generation pesticides and herbicides. The versatility of the pyrazole ring allows for the creation of active ingredients that can selectively target enzymes in pests or pathogens.[6]

-

Organic Synthesis : The bromine atom on the pyrazole ring is particularly useful for undergoing metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups, enabling the construction of diverse molecular libraries for high-throughput screening.[7]

-

Antibacterial Agents : Research has demonstrated that pyrazole-amide derivatives synthesized from bromo-pyrazole precursors exhibit potential activity against clinically relevant bacteria, including strains resistant to conventional antibiotics.[8]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for bromo-pyrazole intermediates in drug discovery. This protocol is adapted from methodologies used for structurally similar compounds.[8]

Objective: To synthesize an aryl-substituted pyrazole amine from a bromo-pyrazole precursor.

Materials:

-

4-Bromo-5-methyl-1H-pyrazol-3-amine (1.0 equivalent)

-

Aryl boronic acid (1.1 equivalents)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)[8]

-

Solvent system, e.g., 1,4-Dioxane and Water (4:1 ratio)[8]

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-methyl-1H-pyrazol-3-amine (1.0 equiv.), the aryl boronic acid (1.1 equiv.), and the base (2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst (5 mol%) to the flask under the inert atmosphere.

-

Add the degassed solvent system (1,4-dioxane/water) via syringe.

-

Attach a condenser and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted pyrazole amine.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Coupling Workflow

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-bromo-1H-pyrazol-5-amine | 16461-94-2 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of Brominated Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological significance of brominated pyrazole compounds. These heterocyclic scaffolds are pivotal in medicinal chemistry and drug discovery, acting as key intermediates in the synthesis of a wide range of biologically active molecules. Their utility, however, is matched by the need for stringent safety protocols due to their potential toxicity and reactivity. This document outlines the known hazards, recommended handling procedures, disposal methods, and relevant biological pathways associated with this class of compounds.

Safety and Hazard Profile

Brominated pyrazole compounds, like many halogenated organic molecules, require careful handling to minimize exposure and mitigate risks. The nature and position of the bromine atom(s) on the pyrazole ring, along with other substituents, influence the toxicological and physicochemical properties of the specific compound.

General Hazards

Halogenated aromatic compounds are often associated with skin and eye irritation, respiratory tract irritation if inhaled, and potential long-term health effects.[1] Specific brominated pyrazoles are classified under the Globally Harmonized System (GHS) with hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[2][3][4][5]

Quantitative Toxicological Data

Obtaining comprehensive quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, for a wide range of specific brominated pyrazole research compounds is challenging due to the novelty of many of these molecules. However, data from structurally related compounds, particularly pyrazole-based pesticides, provide valuable insights into their potential toxicity.

It is crucial to consult the Safety Data Sheet (SDS) for each specific brominated pyrazole compound before use to obtain the most accurate and up-to-date hazard information.

Table 1: GHS Hazard Classifications for Select Brominated Pyrazoles

| Compound Name | CAS Number | GHS Hazard Statements | Signal Word | Pictograms |

| 4-Bromopyrazole | 2075-45-8 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning | GHS07 |

| 3,5-Dibromo-1H-pyrazole | 67460-86-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Warning | GHS07 |

Table 2: Acute Toxicity Data for Phenylpyrazole Insecticides

| Compound Name | CAS Number | Test Animal | Route of Exposure | LD50 Value |

| Fipronil | 120068-37-3 | Rat | Oral | 97 mg/kg |

| Fipronil | 120068-37-3 | Mouse | Oral | 95 mg/kg |

| Fipronil | 120068-37-3 | Rat | Dermal | >2000 mg/kg |

| Fipronil | 120068-37-3 | Rabbit | Dermal | 354 mg/kg |

| Flupyrazofos | 120277-57-2 | Rat (maternal) | Oral (gavage) | NOAEL: 5 mg/kg/day |

| Fenpyroximate | 134098-61-6 | Rat, Mouse | Oral | 245-520 mg/kg |

Data for Fipronil and other pyrazole insecticides are provided as a reference for the potential toxicity of the pyrazole scaffold.[6][7][8]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with brominated pyrazole compounds.

Engineering Controls

-

Fume Hood: All manipulations of brominated pyrazole compounds, including weighing, dissolving, and reacting, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable.[1] The following should be worn at all times when handling these compounds:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[1]

-

Lab Coat: A chemically resistant lab coat or apron must be worn to protect skin and clothing.[1]

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[1]

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of brominated pyrazole compounds.

Synthesis of 4-Bromopyrazole

This protocol describes a common method for the bromination of pyrazole using N-bromosuccinimide (NBS).

Materials:

-

Pyrazole

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a fume cupboard, set up a dry round-bottom flask equipped with a magnetic stirrer.

-